5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
Overview
Description
The compound belongs to the class of imidazo[4,5-c]pyridines . Imidazo[4,5-c]pyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to have various biological activities and are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
The synthesis of imidazo[4,5-c]pyridines has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[4,5-c]pyridine from readily available starting materials . For instance, the synthesis of 5H-imidazo[4,5-c]pyridines was achieved by reacting 3,4-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes .Molecular Structure Analysis
The structural resemblance between the fused imidazo[4,5-c]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . The N5,4,3-regioisomeric structures were confirmed using 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) spectra .Chemical Reactions Analysis
Alkylation of compounds using 4-chlorobenzyl and/or butyl bromide under basic conditions (K2CO3, DMF) predominantly resulted in the formation of N5 regioisomers .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[4,5-c]pyridines are influenced by their structural resemblance with purines . The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .Scientific Research Applications
Synthesis and Pharmacological Study
A study by Whelan et al. (1995) involved the synthesis of tropane-3-spiro-4'(5')-imidazolines, which are structurally related to 5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride. These compounds, including the example 2'-(1H-indol-3-yl)tropane-3-spiro-4'(5')-imidazoline hydrochloride, were analyzed for their conformational properties and potential as 5-HT3 receptor antagonists. The study found that one of the compounds was equipotent with metoclopramide in the von Bezold-Jarisch reflex, indicating its potential for therapeutic applications (Whelan et al., 1995).
Antitumor Activity
In 2014, Wang et al. conducted research on the synthesis of (E)-8′-arylidene-5′,6′,7′,8′-tetrahydrospiro[oxindole-3,4′-pyrano[3,2-c]pyridin] derivatives, which bear similarity to the target compound. These compounds were tested for their in vitro antitumor activity against various human cancer cell lines. The study highlighted the potential of these derivatives in cancer treatment, suggesting a similar area of application for 5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride (Wang et al., 2014).
Gastric Acid Secretion Inhibition
A 2009 study by Palmer et al. synthesized spiro(imidazo[1,2-a]pyrano[2,3-c]pyridine-9-indenes), which are structurally related to the target compound. These substances were found to be potent inhibitors of the gastric proton pump enzyme, comparable to potassium-competitive acid blockers. This indicates the potential use of the target compound in the treatment of ulcers and gastric acid-related disorders (Palmer et al., 2009).
Broad Medicinal Applications
Deep et al. (2016) reviewed the imidazo[1,2-a]pyridine scaffold, closely related to the target compound, for its broad range of applications in medicinal chemistry. This includes uses in anticancer, antimicrobial, antiviral, and proton pump inhibitor activities. This review suggests the potential for diverse therapeutic applications of the target compound (Deep et al., 2016).
Future Directions
Imidazo[4,5-c]pyridines have shown promising results in various fields, especially in medicinal chemistry due to their potent biological activities . Their potential therapeutic significance has prompted biological investigations, and new preparative methods for the synthesis of imidazo[4,5-c]pyridines using various catalysts have been described . This suggests that future research could focus on exploring more efficient synthesis methods and investigating their potential in various therapeutic applications.
properties
IUPAC Name |
cyclobutyl(spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl)methanone;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O.2ClH/c20-14(11-2-1-3-11)19-9-4-12-13(18-10-17-12)15(19)5-7-16-8-6-15;;/h10-11,16H,1-9H2,(H,17,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCAMUQURZRSLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC3=C(C24CCNCC4)N=CN3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.